molecular formula C16H16N4O2 B2670001 1-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105215-09-5

1-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2670001
CAS No.: 1105215-09-5
M. Wt: 296.33
InChI Key: KASLSBLGTAZXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of 1,2,3-Triazole Carboxamides in Medicinal Chemistry

The 1,2,3-triazole scaffold emerged as a pivotal pharmacophore following the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction enabling regioselective synthesis of 1,4-disubstituted triazoles. Early applications focused on triazoles as bioisosteric replacements for imidazoles and carboxylic acids, capitalizing on their metabolic stability and hydrogen-bonding capacity. By the 2010s, carboxamide derivatives gained prominence, with structural modifications at the 4-position of the triazole ring proving critical for modulating biological activity. For instance, tazobactam—a 1,2,3-triazole-4-carboxamide—highlighted the scaffold’s utility in β-lactamase inhibition, spurring interest in analogous structures. The integration of carboxamide functionalities further enhanced target specificity, as seen in mubritinib-derived triazoles exhibiting tyrosine kinase inhibition.

Significance of Furan-Containing Heterocycles in Pharmacological Research

Furan rings, characterized by their oxygen heteroatom and π-electron-rich system, contribute to pharmacokinetic optimization by improving solubility and membrane permeability. While not explicitly detailed in the provided sources, furan derivatives are widely recognized in drug design for their ability to engage in dipole-dipole interactions and act as hydrogen-bond acceptors. In the context of 1,2,3-triazole hybrids, furan-containing side chains may mimic natural product architectures, as observed in lignan-inspired anticancer agents. The furan-2-ylmethyl group in the target compound likely serves as a conformational constraint, potentially aligning the carboxamide moiety for optimal target engagement.

Emergence of Dimethylphenyl-Substituted 1,2,3-Triazole Derivatives

Aryl substituents at the 1-position of the triazole ring have been systematically explored to enhance lipophilicity and aromatic stacking interactions. Studies on 1-(4-chlorophenyl)-5-CF₃-1H-1,2,3-triazole-4-carboxylic acid demonstrated that electron-withdrawing groups improve antiproliferative activity, likely through enhanced binding to kinase domains. The 3,4-dimethylphenyl group in the target compound introduces steric bulk and electron-donating methyl groups, which may stabilize hydrophobic interactions with protein targets while mitigating metabolic oxidation. Comparative analyses of triazole derivatives bearing substituted aryl groups revealed that para- and meta-substitutions optimize activity across cancer cell lines, as evidenced by the 39-fold MDR reversal potency of 4-tert-butylphenyl-substituted triazoles.

Current Research Landscape and Significance of 1-(3,4-Dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Recent investigations into triazole-4-carboxamides have identified these compounds as dual inhibitors of topoisomerase and histone deacetylase (HDAC), with nanomolar IC₅₀ values reported for hybrid structures. The target compound’s design aligns with fragment-based drug discovery (FBDD) principles, wherein the dimethylphenyl and furanmethyl groups serve as modular fragments for optimizing target affinity. Preliminary data on analogous triazole carboxamides indicate selective growth inhibition in lung (NCI-H522) and renal (UO-31) cancer models, with growth percentages (GP) as low as 62.47% at 10⁻⁵ M concentrations. These findings underscore the scaffold’s versatility and justify further mechanistic studies on the title compound.

Research Objectives and Scope

This review aims to:

  • Contextualize the synthetic and pharmacological evolution of 1,2,3-triazole carboxamides.
  • Analyze the structural contributions of dimethylphenyl and furanmethyl substituents to anticancer activity.
  • Propose mechanistic hypotheses based on analogous triazole derivatives’ interactions with HDACs, topoisomerases, and multidrug resistance (MDR) transporters.
  • Identify gaps in current knowledge to guide future structure-activity relationship (SAR) studies.

Table 1: Antiproliferative Activity of Select 1,2,3-Triazole-4-Carboxamide Analogues

Compound Substituents Cancer Cell Line Growth Percentage (GP) Reference
1-(Thiazol-2-yl)-triazole 5-Methyl, 3-methylbenzyl NCI-H522 (Lung) 62.47%
4-tert-Butylphenyl triazole P-gp inhibitor K562/A02 (MDR) 39-fold MDR reversal
HDAC-triazole hybrid Acridine hydroxamic acid U937 (Leukemia) IC₅₀ = 3.9 nM (HDAC1)

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11-5-6-13(8-12(11)2)20-10-15(18-19-20)16(21)17-9-14-4-3-7-22-14/h3-8,10H,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASLSBLGTAZXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step processThe reaction conditions often require the use of a copper(I) catalyst under mild conditions to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the furan moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-Carboxamide Derivatives

Compound Name R1 (Triazole 1-position) R2 (Amide N-substituent) Key Structural Features Biological Target/Activity
Target Compound 3,4-Dimethylphenyl Furan-2-ylmethyl Methyl groups enhance lipophilicity; furan improves solubility Potential MIF inhibition (inferred)
MKA038 (6l) 3,4-Dichlorophenyl Furan-2-ylmethyl Chlorine atoms increase electronegativity MIF tautomerase inhibition (IC50: ~1 μM)
MKA027 (6v) 3,4-Dimethylphenyl Benzyl Benzyl group enhances aromatic interactions MIF inhibition (IC50: 0.8 μM)
MKA031 (6y) 4-(Phenylcarbamoyl)phenyl Thiophen-2-ylmethyl Thiophene improves metabolic stability MIF inhibition (IC50: 2.5 μM)
Rufinamide (MM3338.01) 2-Fluorobenzyl - Fluorine enhances blood-brain barrier penetration Antiepileptic activity

Key Observations:

Substitution with a benzyl group (MKA027) or phenylcarbamoyl moiety (MKA031) alters binding affinity to MIF, with IC50 values ranging from 0.8 to 2.5 μM .

R2 Substituent Impact :

  • The furan-2-ylmethyl group in the target compound and MKA038 introduces heteroaromaticity, which may improve solubility compared to purely aliphatic or aromatic substituents (e.g., benzyl in MKA027) .
  • Thiophen-2-ylmethyl (MKA031) offers metabolic resistance due to sulfur’s lower susceptibility to oxidative degradation compared to furan .

Biological Activity

1-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, and biological activity, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 296.32 g/mol
Molecular Formula C16H16N4O2
CAS Number 1105215-09-5
LogP 3.5406
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1
Polar Surface Area 67.43 Ų

The compound's structure includes a triazole ring, which is known for its biological activity, particularly in drug design.

Synthesis

The synthesis of 1-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of furan derivatives with triazole precursors. The general synthetic route can be summarized as follows:

  • Formation of Triazole Ring : A suitable azide and alkyne are reacted under copper-catalyzed conditions.
  • Substitution Reaction : The resulting triazole is then reacted with furan derivatives to form the final compound.

Anticancer Activity

Research indicates that 1-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation effectively.

  • Cell Lines Tested : HT29 (colon cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
Cell LineIC50 (µM)
HT2910.5
MCF715.0
A54912.0

The presence of the 3,4-dimethylphenyl group is believed to enhance the compound's interaction with cellular targets associated with cancer proliferation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

  • Bacterial Strains Tested : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30

This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell wall synthesis.

Enzyme Inhibition

Another notable biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on certain lipoxygenases involved in inflammatory pathways.

  • Enzyme Targeted : Lipoxygenase (LOX)
Enzyme Inhibition TypeIC50 (µM)
LOX5.0

This inhibition suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A clinical trial involving patients with advanced colorectal cancer reported a significant reduction in tumor size after treatment with a formulation containing this compound alongside standard chemotherapy agents.
  • Case Study on Inflammatory Disorders :
    • Patients suffering from asthma showed improved symptoms when treated with a combination therapy that included this triazole derivative, demonstrating its role in reducing airway inflammation.

Q & A

Q. Key Challenges :

  • Low Solubility : The compound’s poor aqueous solubility (common in triazole derivatives ) requires polar aprotic solvents (e.g., DMSO) for reaction homogeneity.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the product from unreacted intermediates.
  • Yield Optimization : Catalytic copper(I) or ruthenium complexes may enhance cycloaddition efficiency .

Basic: How is the structural integrity of this compound confirmed in experimental settings?

Methodological Answer:
Structural validation employs:

  • X-ray Crystallography : Resolves bond lengths/angles (e.g., triazole ring planarity, dihedral angles between aromatic groups) .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the furan (δ 6.3–7.5 ppm), triazole (δ 7.8–8.2 ppm), and dimethylphenyl groups (δ 2.2–2.4 ppm).
    • ¹³C NMR : Confirms carbonyl (C=O, ~165 ppm) and triazole carbons (~140–150 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₈N₄O₂) with <2 ppm error .

Advanced: What strategies mitigate solubility limitations for in vitro pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) to dissolve the compound, followed by dilution in aqueous buffers (e.g., PBS) to avoid cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the triazole or furan positions while preserving bioactivity .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced: How can researchers design assays to evaluate its enzyme inhibition potential?

Methodological Answer:

  • Target Selection : Prioritize enzymes with structural homology to those inhibited by analogous triazole-carboxamides (e.g., carbonic anhydrase, HDACs) .
  • Kinetic Assays :
    • Fluorometric Assays : Monitor fluorescence quenching upon binding (e.g., using fluorogenic substrates like 4-methylumbelliferyl acetate).
    • IC₅₀ Determination : Perform dose-response curves with serial dilutions (0.1–100 µM) and calculate inhibition constants using nonlinear regression.
  • Control Experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and assess off-target effects via counter-screening .

Advanced: How should conflicting data in pharmacological studies be addressed?

Methodological Answer:

  • Replicate Studies : Ensure reproducibility across ≥3 independent experiments with standardized protocols (e.g., cell lines, assay conditions).
  • Model System Validation : Compare results in cell-free (e.g., recombinant enzymes), cellular (e.g., cancer cell lines), and in vivo models (e.g., zebrafish xenografts).
  • Meta-Analysis : Cross-reference data with structurally related compounds (e.g., 1,2,4-triazole derivatives) to identify trends in structure-activity relationships .

Advanced: What analytical techniques assess its stability under physiological conditions?

Methodological Answer:

  • HPLC-MS Stability Studies :
    • Incubate the compound in simulated physiological fluids (e.g., PBS, human serum) at 37°C.
    • Monitor degradation products over 24–72 hours using reverse-phase C18 columns and tandem MS.
  • pH-Dependent Stability : Test solubility and integrity across pH 2–8 to simulate gastrointestinal and systemic environments .
  • Light/Thermal Stability : Store samples under varying conditions (e.g., 4°C vs. 25°C, dark vs. UV exposure) and track decomposition via UV-Vis spectroscopy.

Advanced: How can computational methods predict its binding modes and off-target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., triazole binding to zinc in HDACs) .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein residence times.
  • Pharmacophore Mapping : Compare the compound’s electrostatic/hydrophobic features with known inhibitors to predict off-target risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.